4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid
Overview
Description
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing two adjacent nitrogen atoms
Mechanism of Action
Target of Action
Similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
For instance, some pyrazole derivatives have shown potent antileishmanial activity , suggesting that this compound might also interact with biological targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, and antioxidant activities . This suggests that 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid may also influence a range of biochemical pathways.
Pharmacokinetics
The compound’s molecular weight (27929 g/mol) and solid form suggest that it may have suitable pharmacokinetic properties for drug development.
Result of Action
Similar compounds have shown various biological activities, such as antiviral and anti-inflammatory effects . This suggests that this compound may also have diverse molecular and cellular effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Furthermore, the compound’s solid form suggests that it may be stable under various environmental conditions.
Biochemical Analysis
Biochemical Properties
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, it can bind to specific proteins, altering their conformation and activity. These interactions are often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to altered cellular responses . Furthermore, it can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of specific genes . These changes in gene expression can have downstream effects on cellular metabolism, impacting processes such as energy production and biosynthesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is enzyme inhibition, where the compound binds to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity . This inhibition can be reversible or irreversible, depending on the nature of the interaction. Additionally, this compound can activate certain enzymes by binding to allosteric sites, inducing conformational changes that enhance enzyme activity . These molecular interactions can lead to changes in cellular function and overall physiological responses.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Prolonged exposure to extreme pH or temperature can lead to its breakdown, resulting in the formation of inactive metabolites . In vitro and in vivo studies have demonstrated that the effects of this compound on cellular function are sustained over time, with no significant loss of activity observed in long-term experiments .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities, without causing significant toxicity . At higher doses, toxic effects can be observed, including hepatotoxicity and nephrotoxicity . These adverse effects are dose-dependent and highlight the importance of determining the optimal therapeutic dose for clinical applications. Threshold effects have also been reported, where a minimum effective dose is required to achieve the desired therapeutic outcome .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is its metabolism by cytochrome P450 enzymes, which catalyze the oxidation of the compound, leading to the formation of hydroxylated metabolites . These metabolites can undergo further conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body . The compound’s metabolism can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic anion transporters, facilitating its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues is also influenced by its binding to plasma proteins, which can affect its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be localized to specific cellular compartments, such as the nucleus, cytoplasm, and mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, the presence of nuclear localization signals can direct the compound to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, mitochondrial targeting signals can facilitate its localization to mitochondria, affecting cellular energy production and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazine derivatives with carbonyl compounds. One common method is the reaction of phenylhydrazine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of agrochemicals and dyes
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-4-pyrazolecarboxylic acid
- 5-Amino-1-phenyl-1H-pyrazole-4-carboxylic acid
- 3-(4-Aminophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid
Uniqueness
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 4-position and the carboxylic acid group at the 3-position allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields .
Properties
IUPAC Name |
4-amino-1-phenylpyrazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c11-8-6-13(12-9(8)10(14)15)7-4-2-1-3-5-7/h1-6H,11H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAAFWVJWMRAZOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80494302 | |
Record name | 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64299-26-9 | |
Record name | 4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80494302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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